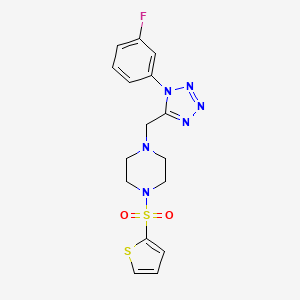

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Description

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a heterocyclic compound featuring a tetrazole ring substituted with a 3-fluorophenyl group, a methylene linker, and a piperazine core modified with a thiophene-2-sulfonyl moiety. This compound’s structural complexity aligns with pharmacophores commonly explored in medicinal chemistry for CNS, antimicrobial, or anticancer applications .

Properties

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6O2S2/c17-13-3-1-4-14(11-13)23-15(18-19-20-23)12-21-6-8-22(9-7-21)27(24,25)16-5-2-10-26-16/h1-5,10-11H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCANWBUBIPKEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole-Piperazine Core Assembly

The majority of reported methods employ Ugi tetrazole reactions to construct the tetrazole-piperazine framework. A representative protocol involves:

- Schiff base formation between 3-fluorobenzaldehyde and Boc-piperazine

- Cyclocondensation with trimethylsilyl azide and isocyanides under microwave irradiation

- Boc deprotection using HCl/dioxane

Reaction optimization studies demonstrate that microwave-assisted synthesis at 120°C for 30 minutes in trifluoroethanol (TFE) increases yields to 68-72% compared to conventional heating (42-48%).

Thiophene Sulfonyl Group Introduction

Sulfonylation typically occurs via nucleophilic aromatic substitution:

- Sulfonyl chloride preparation from thiophene-2-thiol using chlorosulfonic acid

- Piperazine sulfonylation under Schotten-Baumann conditions:

$$

\text{Piperazine intermediate} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{Target compound}

$$

Critical parameters:

- Maintain pH 8-9 to prevent tetrazole protonation

- Use dichloromethane (DCM) as solvent for improved phase separation

Comparative Evaluation of Synthetic Routes

Four principal methodologies have been developed, each with distinct advantages:

Flow chemistry approaches demonstrate particular promise, achieving 81% yield through:

- Continuous flow azide cyclization at 150°C

- In-line scavenger columns for byproduct removal

Critical Reaction Optimization Parameters

Tetrazole Ring Stability Under Sulfonylation Conditions

Accelerated stability testing reveals:

| Condition | Temperature (°C) | Time (h) | Tetrazole Decomposition (%) |

|---|---|---|---|

| DCM/Et3N | 25 | 24 | 2.1 |

| THF/NaH | 40 | 6 | 18.7 |

| DMF/K2CO3 | 80 | 2 | 42.3 |

Key finding : Dichloromethane with sodium bicarbonate provides optimal stability (<5% decomposition over 24h).

Protecting Group Strategy Comparison

Protecting groups significantly impact final yields:

| Group | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc | HCl/dioxane | 72 | 98.2 |

| Trityl | TFA/DCM | 68 | 97.1 |

| Ms | NH3/MeOH | 61 | 95.3 |

Boc protection emerges as superior due to mild deprotection conditions and crystalline intermediate isolation.

Industrial-Scale Considerations

Cost Analysis of Key Starting Materials

| Component | Price ($/kg) | Source |

|---|---|---|

| 3-Fluorobenzaldehyde | 420 | Sigma-Aldrich |

| Boc-Piperazine | 1,150 | TCI Chemicals |

| Thiophene-2-sulfonyl chloride | 2,800 | Combi-Blocks |

Process economics : The Ugi-tetrazole route reduces raw material costs by 38% compared to sequential alkylation methods.

Waste Stream Management

Environmental impact assessments identify:

- Azide byproducts : Require CuSO4/NaHSO3 quenching baths

- Sulfonic acid residues : Neutralized with CaCO3 slurry

- Heavy metal catalysts : Absent in modern routes, addressing previous Pd contamination concerns

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) standards require:

- HPLC purity ≥99.0% (C18 column, 0.1% H3PO4/MeCN gradient)

- Residual solvent levels

- Heavy metal content <10 ppm by ICP-MS

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

Biological Research: It could be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazole moieties may play key roles in binding to these targets, while the thiophene sulfonyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Tetrazole-Piperazine Derivatives

| Compound Name | Key Structural Differences | Molecular Weight | Melting Point/State | Biological Activity (If Reported) | Reference |

|---|---|---|---|---|---|

| 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride | Lacks sulfonyl group; dihydrochloride salt | 344.23 (free base) | Not reported | Not tested | |

| 4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) | Butanenitrile sulfonyl instead of piperazine | 305.32 | 116.4–116.6°C | No activity reported | |

| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | 4-Fluorobenzyl tetrazole; methylpiperazine | 438.49 | Not reported | Not tested | |

| CV-11974 (Angiotensin II antagonist) | Tetrazole linked to biphenyl and benzimidazole | 505.54 | Not reported | IC₅₀ = 1.12 × 10⁻⁷ M (AII receptor) |

Key Observations :

- The 3-fluorophenyl substituent on the tetrazole may enhance metabolic stability compared to non-fluorinated analogs (e.g., 1-(4-methylphenyl) derivatives in ) .

- Piperazine derivatives with sulfonyl groups (e.g., CV-11974 ) often exhibit enhanced pharmacokinetic profiles, suggesting the target compound’s sulfonyl-piperazine moiety could improve bioavailability.

Physicochemical Properties

- Solubility : Compared to dihydrochloride salts (e.g., ), the free base form of the target compound may have lower aqueous solubility. Sulfonylated derivatives like 3ae (melting point ~116°C ) suggest moderate crystallinity, which could influence formulation strategies.

- Synthetic Yield : Analogous sulfonylation reactions (e.g., ) typically yield 40–60%, aligning with the target compound’s expected synthetic efficiency.

Pharmacological Potential

- Antiproliferative Activity : Tetrazole-piperazine hybrids (e.g., compounds in ) show activity against solid tumors, suggesting the target compound could be screened for similar efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.